molecular formula C8H14Cl2N2O B6206474 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride CAS No. 2694729-52-5

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride

Cat. No. B6206474
CAS RN: 2694729-52-5
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride, also known as 2-Amino-2-methylpyridine hydrochloride (2-AMPHCl), is a compound found in many chemical and biological studies. This compound has been used in both organic and inorganic synthesis for various applications in the laboratory. It is also used in the synthesis of various drugs, such as anticonvulsants and antipsychotics. In addition, 2-AMPHCl has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.

Scientific Research Applications

2-AMPHCl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs, including anticonvulsants and antipsychotics. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. Furthermore, 2-AMPHCl has been used in the synthesis of various organic and inorganic compounds, such as polymers and inorganic semiconductors.

Mechanism of Action

The mechanism of action of 2-AMPHCl is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that 2-AMPHCl may act as a modulator of certain cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
2-AMPHCl has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. In addition, 2-AMPHCl has been shown to have a protective effect against oxidative stress, which can lead to cell death. Furthermore, 2-AMPHCl has been shown to have a positive effect on the nervous system, including improving cognitive function and reducing anxiety.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-AMPHCl in laboratory experiments are its low cost and easy availability. Additionally, it is relatively safe to use and has a low toxicity profile. However, there are some limitations to using 2-AMPHCl in laboratory experiments. For example, it has a limited solubility in water, which can limit its use in certain experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

There are a variety of potential future directions for the use of 2-AMPHCl in scientific research. One potential direction is the use of 2-AMPHCl in the development of new drugs. Additionally, 2-AMPHCl could be used in the development of new treatments for various diseases, such as cancer, rheumatoid arthritis, and Alzheimer's disease. Furthermore, 2-AMPHCl could be used in the development of new organic and inorganic compounds, such as polymers and inorganic semiconductors. Finally, 2-AMPHCl could be used in the development of new methods for the synthesis of various compounds, such as drugs and organic molecules.

Synthesis Methods

2-AMPHCl can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminopyridine with hydrochloric acid. This reaction produces 2-AMPHCl in a yield of approximately 80%. Other methods of synthesis include the reaction of 2-aminopyridine with ethyl chloroformate, the reaction of 2-aminopyridine with dimethylsulfoxide, and the reaction of 2-aminopyridine with sodium borohydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride involves the reaction of 2-methyl-4-pyridinemethanol with ethylene diamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-4-pyridinemethanol", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-4-pyridinemethanol is reacted with ethylene diamine in the presence of a catalyst to form 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol.", "Step 2: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol." ] }

CAS RN

2694729-52-5

Product Name

2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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